molecular formula C20H23N3O3S2 B2970665 4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1251561-05-3

4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2970665
CAS No.: 1251561-05-3
M. Wt: 417.54
InChI Key: ZSLWGECGIYQHAA-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with dimethylsulfamoyl, pyrrole, and thiophene groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a benzoyl chloride derivative with an amine.

    Introduction of the Dimethylsulfamoyl Group: This step involves the sulfonation of the benzamide core using dimethylsulfamoyl chloride under basic conditions.

    Attachment of Pyrrole and Thiophene Groups: The pyrrole and thiophene groups can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrole or thiophene rings, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the pyrrole and thiophene groups may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide can be compared with other similar compounds, such as:

    4-(dimethylsulfamoyl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide: Lacks the thiophene group, which may affect its reactivity and biological activity.

    4-(dimethylsulfamoyl)-N-[(thiophen-2-yl)methyl]benzamide: Lacks the pyrrole group, which may influence its chemical properties and applications.

    N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzamide: Lacks the dimethylsulfamoyl group, which may alter its solubility and interaction with biological molecules.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S2/c1-21(2)28(25,26)19-10-8-16(9-11-19)20(24)23(15-18-7-5-13-27-18)14-17-6-4-12-22(17)3/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLWGECGIYQHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(CC2=CC=CS2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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